Ethylene sulfite
Overview
Description
Ethylene sulfite, also known as 1,3,2-dioxathiolan-2-oxide, is a cyclic organic compound with the molecular formula C2H4O3S. It is a sulfur analog of ethylene carbonate and is primarily used as an additive in electrolytes for lithium-ion batteries. This compound is known for its ability to improve the performance and stability of these batteries by forming a protective film on the electrodes .
Mechanism of Action
Target of Action
Ethylene sulfite, also known as Glycol sulfite, primarily targets lithium-ion batteries (LIBs) . It is used as an electrolytic additive for the formation of liquid electrolytes in these batteries .
Mode of Action
This compound interacts with its targets by facilitating the formation of the solid electrolyte interphase (SEI) . This interaction results in changes in the electrochemical performance of the batteries . For cells with this compound alone, a vigorous reactivity is observed due to preferential reduction that also generates large amounts of gas during formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of SEI films at both electrode surfaces . The suppression of the vigorous reaction of this compound in cells with both this compound and VC occurred because the solvation energy of Li+ by VC is smaller than that of EC so VC is reduced first during formation .
Result of Action
The result of this compound’s action is the formation of a very thin and ineffective SEI film at the NMC surface . This leads to a dramatic decrease in electrochemical performance as well as the continuous production of gas during cycling in cells with this compound .
Action Environment
The action of this compound is influenced by the presence of other compounds in the environment. For instance, the presence of VC suppresses the vigorous reaction of this compound, leading to improved electrochemical performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene sulfite can be synthesized through the reaction between sulfur dioxide and epoxy ethane in the presence of a catalyst. The catalyst is typically a complex compound synthesized from polyethylene glycol and metal halide. The reaction is carried out under mild conditions to improve the purity and yield of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting sulfur dioxide with epoxy ethane in an autoclave. The reaction mixture is heated to around 130°C, and sulfur dioxide is introduced at a pressure of 5 MPa. The reaction is maintained for about 2 hours, after which the product is cooled and purified through vacuum distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethylene sulfite undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form ethylene glycol and sulfur dioxide.
Oxidation: It can be oxidized to form ethylene sulfate.
Substitution: this compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Reduction: Ethylene glycol and sulfur dioxide.
Oxidation: Ethylene sulfate.
Substitution: Various substituted this compound derivatives depending on the reagents used
Scientific Research Applications
Ethylene sulfite has a wide range of applications in scientific research, including:
Chemistry: It is used as an electrolyte additive in lithium-ion batteries to enhance their performance and stability.
Biology: this compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug delivery systems.
Comparison with Similar Compounds
- Ethylene carbonate
- Vinylene carbonate
- Propylene sulfite
- Fluoroethylene carbonate
- Dimethyl sulfite
Ethylene sulfite stands out due to its unique ability to form a highly protective solid electrolyte interface film, making it a valuable additive in the field of energy storage and beyond.
Properties
IUPAC Name |
1,3,2-dioxathiolane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYVJKNSMILOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020668 | |
Record name | Glycol sulfite | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |
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Molecular Weight |
108.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Glycol sulfite | |
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CAS No. |
3741-38-6 | |
Record name | Ethylene sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycol sulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741386 | |
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Record name | Ethylene sulfite | |
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Record name | 1,3,2-Dioxathiolane, 2-oxide | |
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Record name | Glycol sulfite | |
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Record name | Ethylene sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |
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Record name | GLYCOL SULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is ethylene sulfite considered a promising electrolyte additive in lithium-ion batteries?
A: this compound (ES) demonstrates the ability to enhance the performance of lithium-ion batteries, particularly those utilizing graphitic anodes. [] This improvement stems from its ability to form a stable solid electrolyte interphase (SEI) layer on the anode surface. [, , ] This protective layer inhibits the co-intercalation of propylene carbonate (PC), a common electrolyte solvent, into the graphite, thus improving the battery's cycling stability. [, ]
Q2: How does the reduction potential of this compound compare to that of common electrolyte solvents like propylene carbonate?
A: Theoretical calculations have revealed that this compound possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to propylene carbonate. [, ] This difference translates to a lower reduction potential for this compound (approximately 1.8 V vs. Li/Li+), implying that it will be preferentially reduced on the anode surface before the electrolyte solvent. [, ]
Q3: What are the key products formed during the reductive decomposition of this compound in a lithium-ion battery?
A: Density functional theory (DFT) studies indicate that upon reduction, this compound undergoes a ring-opening decomposition. This process leads to the formation of various products, including lithium sulfite (Li2SO3), (CH2OSO2Li)2, and CH3CH(OSO2Li)CH2OCO2Li, which contribute to the formation of the protective SEI layer. [, ] Notably, the presence of co-solvents like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) can influence the ring-opening reaction pathway and the final product distribution. []
Q4: Can this compound be used in high-voltage lithium-ion batteries?
A: While this compound demonstrates promise as an additive, its application in high-voltage systems, particularly those employing LiNi0.5Mn1.5O4 cathodes, requires careful consideration. Research suggests that this compound can be electrochemically oxidized at potentials around 4.05 V vs. Li/Li+. [] This oxidation can lead to the formation of thick, resistive layers on the cathode surface, ultimately diminishing the battery's capacity and performance. []
Q5: How does the presence of other additives, such as vinylene carbonate (VC), affect the behavior of this compound in lithium-ion batteries?
A: Studies indicate that incorporating both vinylene carbonate and this compound in the electrolyte can lead to a synergistic effect. While vinylene carbonate primarily contributes to SEI formation on both electrodes, the presence of this compound introduces additional sulfur-containing species into the SEI composition, potentially influencing its properties and long-term stability. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.
Q7: Which spectroscopic techniques are commonly employed to characterize this compound?
A: Researchers utilize a combination of spectroscopic methods to investigate the structure and properties of this compound. Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecule, particularly the characteristic S=O stretching vibrations, which are sensitive to the surrounding environment. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, offers valuable information about the arrangement of atoms and the conformation of the molecule in solution. [, ] Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the elemental composition and chemical states of this compound within complex mixtures, such as SEI layers formed in batteries. [, ]
Q8: What is the impact of this compound on the morphology of lithium deposits on the anode surface?
A: In situ atomic force microscopy (AFM) studies have revealed that the addition of this compound to propylene carbonate-based electrolytes can lead to a less homogeneous SEI layer on the lithium anode surface compared to additive-free electrolytes or those containing fluoroethylene carbonate (FEC). [] This inhomogeneity might arise from the formation of various decomposition products with different morphologies and properties. [, ]
Q9: Can this compound be used in combination with ionic liquids as an electrolyte for lithium metal batteries?
A: Yes, research suggests that this compound can be incorporated into ionic liquid-based electrolytes, such as those containing N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide (PP13TFSA), to improve the cycling performance and stability of lithium metal anodes. [, ] The presence of this compound promotes the formation of a more desirable morphology of lithium deposits, potentially by influencing the composition and properties of the SEI layer. [, ]
Q10: Does this compound exhibit any catalytic properties?
A: While this compound itself may not be a catalyst, it can participate in reactions as a reactant, leading to the formation of desired products. For example, it reacts with diethyl N-phenyliminocarbonate to yield 3-phenyloxazolidone-2, releasing carbon dioxide in the process. []
Q11: How is computational chemistry being used to understand the behavior of this compound in lithium-ion batteries?
A: Computational chemistry, particularly DFT calculations, plays a crucial role in understanding the reductive decomposition mechanisms of this compound and its role in SEI formation. [, , , ] By modeling the interactions between this compound, electrolyte solvents, lithium ions, and electrode surfaces, researchers can predict reaction pathways, product distributions, and the impact of different additives on the SEI layer's properties. [, ]
Q12: Have there been any studies on the molecular dynamics of this compound in electrolyte solutions?
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in electrolyte solutions, particularly in the context of its interaction with other electrolyte components and its impact on Li+ solvation. These simulations provide valuable insights into the molecular-level interactions that govern the performance and stability of this compound-containing electrolytes. [, ]
Q13: Is there any information available regarding the environmental impact and degradation of this compound?
A13: While the provided research papers primarily focus on the electrochemical performance and applications of this compound, information about its environmental impact and degradation pathways remains limited. Further research is needed to assess its ecotoxicological effects and develop strategies for its responsible use, recycling, and disposal.
Q14: Are there any alternative compounds being investigated that offer similar functionalities to this compound in battery electrolytes?
A: Yes, researchers are actively exploring various alternatives to this compound as electrolyte additives. These include other sulfite-based compounds like vinyl this compound (VES), [] as well as compounds with different functional groups such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), and propane sultone (PS). [, , ] The choice of additive depends on factors such as the desired electrochemical performance, compatibility with other electrolyte components, and cost-effectiveness.
Q15: What are some essential tools and resources for researchers studying this compound and its applications?
A15: Researchers studying this compound utilize a wide range of tools and resources, including:
Q16: Apart from lithium-ion batteries, what are some other potential applications of this compound being explored?
A16: this compound demonstrates potential in various applications, including:
- Polymer synthesis: It can be employed as a monomer in ring-opening polymerization reactions to synthesize poly(this compound), a biodegradable polymer with potential applications in packaging and biomedical fields. []
- Organic synthesis: this compound can act as a reagent in organic synthesis, facilitating specific chemical transformations. []
- Electrolyte additive for supercapacitors: Research suggests that this compound can be incorporated into electrolytes for supercapacitors, potentially enhancing their performance characteristics. []
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